4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 1365272-39-4
VCID: VC0168098
InChI: InChI=1S/C14H19BrN2O3/c1-2-20-14-9-12(13(17(18)19)8-11(14)15)16-10-6-4-3-5-7-10/h8-10,16H,2-7H2,1H3
SMILES: CCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.221

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

CAS No.: 1365272-39-4

Cat. No.: VC0168098

Molecular Formula: C14H19BrN2O3

Molecular Weight: 343.221

* For research use only. Not for human or veterinary use.

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline - 1365272-39-4

Specification

CAS No. 1365272-39-4
Molecular Formula C14H19BrN2O3
Molecular Weight 343.221
IUPAC Name 4-bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
Standard InChI InChI=1S/C14H19BrN2O3/c1-2-20-14-9-12(13(17(18)19)8-11(14)15)16-10-6-4-3-5-7-10/h8-10,16H,2-7H2,1H3
Standard InChI Key IOPHYMPBKOVGFY-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br

Introduction

Chemical Identity and Classification

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is an aromatic amine derivative characterized by multiple functional groups attached to an aniline core structure. Its chemical identification is established through several standard parameters that define its molecular identity within chemical databases and literature.

The compound is registered with CAS number 1365272-39-4 and possesses the molecular formula C₁₄H₁₉BrN₂O₃, indicating the presence of fourteen carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms within its structure. Its precise molecular weight is calculated as 343.22 g/mol, placing it within the mid-range molecular weight category for organic compounds of similar complexity. This aniline derivative belongs to the broader class of nitroanilines, which are known for their diverse applications in chemical synthesis and biological research.

The systematic IUPAC nomenclature provides the definitive name 4-bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, which precisely identifies the positioning of each functional group on the aromatic ring. For digital chemical database purposes, the compound is also represented by its unique InChI key (IOPHYMPBKOVGFY-UHFFFAOYSA-N) and canonical SMILES notation (CCOC1=C(C=C(C(=C1)NC2CCCCC2)N+[O-])Br), which encode its structural information in computer-readable formats.

Molecular Structure Representation

The chemical structure of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline features a substituted benzene ring with precisely positioned functional groups that contribute to its chemical behavior and properties. The primary structural elements include:

  • A benzene ring core (aniline structure)

  • A bromine atom at position 4

  • A cyclohexylamine group (N-cyclohexyl) at position 1

  • An ethoxy group (OCH₂CH₃) at position 5

  • A nitro group (NO₂) at position 2

This arrangement of substituents around the aromatic ring creates a molecule with distinct electronic and steric properties that influence its physical characteristics, reactivity patterns, and potential interactions with biological systems.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline are largely determined by its molecular structure and the electronic effects of its constituent functional groups. While specific empirical data is limited in the research literature, theoretical predictions based on structure can provide insights into its likely properties.

At standard conditions, the compound is expected to exist as a solid, given its molecular weight and the presence of multiple groups capable of intermolecular interactions. The presence of both polar and nonpolar regions within the molecule suggests amphiphilic characteristics, potentially influencing its solubility profile across different solvents. The nitro group, being strongly electron-withdrawing, affects the electron distribution across the aromatic ring, while the ethoxy group contributes electron-donating effects, creating a molecule with regions of varying electron density.

Spectroscopic Properties

The spectroscopic fingerprint of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline would show characteristic patterns in various spectroscopic techniques:

  • In infrared (IR) spectroscopy, distinctive absorption bands would be expected for the N-H stretch of the secondary amine, C-O stretch of the ethoxy group, and asymmetric and symmetric stretching vibrations of the nitro group.

  • In nuclear magnetic resonance (NMR) spectroscopy, the aromatic protons would appear in the downfield region (approximately 6.5-8.5 ppm), while the cyclohexyl and ethoxy protons would resonate at higher field positions.

  • Mass spectrometry would likely show characteristic fragmentation patterns, including the loss of the ethoxy group, nitro group, and cyclohexyl moiety, as well as bromine-specific isotope patterns.

Synthetic Approaches

The synthesis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline typically involves multiple strategic steps to introduce the various functional groups onto the aromatic scaffold. Based on standard organic synthesis principles, several approaches may be viable for its preparation.

Chemical Reactivity Profile

The reactivity of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is predominantly governed by the electronic and steric effects of its functional groups. Each substituent contributes distinct reactivity patterns that can be leveraged for chemical transformations.

Functional Group Reactivity

The compound contains several reactive sites that can participate in various chemical transformations:

  • The nitro group can undergo reduction reactions to form an amino group using appropriate reducing agents such as hydrogen with catalysts or metal hydrides. This transformation would significantly alter the electronic properties of the molecule.

  • The bromine atom at position 4 represents a potential site for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), enabling the introduction of carbon-carbon or carbon-heteroatom bonds.

  • The ethoxy group can potentially undergo cleavage under strong acidic conditions or participate in ether exchange reactions.

  • The secondary amine (N-cyclohexyl) may undergo further functionalization through acylation, alkylation, or other nitrogen-directed transformations.

Reaction Types and Conditions

The following table summarizes potential reaction types and conditions for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline:

Reaction TypeTarget Functional GroupCommon ReagentsExpected Products
ReductionNitro groupH₂/Pd, Na₂S₂O₄, SnCl₂4-Bromo-N-cyclohexyl-5-ethoxy-2-aminoaniline
Nucleophilic SubstitutionBromineNucleophiles (RO⁻, RS⁻, RNH₂)Substituted derivatives
Cross-couplingBromineBoronic acids, Pd catalystsAryl-substituted derivatives
OxidationSecondary amineOxidizing agentsN-oxide or related compounds
HydrolysisEthoxy groupStrong acids4-Bromo-N-cyclohexyl-5-hydroxy-2-nitroaniline

Comparative Analysis with Related Compounds

Understanding 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline in relation to structurally similar compounds provides valuable insights into structure-activity relationships and the influence of specific functional groups on molecular properties and behaviors.

Structural Analogs Comparison

The following table presents a comparative analysis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline and several structural analogs:

CompoundKey Structural DifferencePotential Impact on Properties
4-Bromo-N-cyclohexyl-2-nitroanilineLacks ethoxy groupReduced electron density, altered solubility profile
4-Bromo-5-ethoxy-2-nitroanilineLacks cyclohexyl groupDifferent steric properties, increased NH reactivity
N-Cyclohexyl-5-ethoxy-2-nitroanilineLacks bromine atomModified reactivity at position 4, altered electronic distribution
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroanilineMethoxy instead of ethoxySubtle changes in steric bulk and hydrophobicity
4-Bromo-5-ethoxy-N-ethyl-2-nitroanilineEthyl instead of cyclohexylReduced steric hindrance around nitrogen
N-Benzyl-4-bromo-5-ethoxy-2-nitroanilineBenzyl instead of cyclohexylAdditional aromatic character, different electron distribution

Structure-Activity Considerations

The comparative analysis reveals how subtle structural modifications can potentially influence the chemical and biological behavior of these related compounds:

Research Gaps and Future Directions

Current research on 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline presents several knowledge gaps that warrant further investigation:

  • Comprehensive biological activity profiling, including specific antimicrobial spectrum, enzyme inhibition kinetics, and potential therapeutic applications.

  • Detailed mechanistic studies of its chemical transformations, particularly focusing on selectivity and yield optimization.

  • Investigation of structure-property relationships through systematic modification of the substituents and correlation with physical, chemical, and biological properties.

  • Exploration of potential applications in materials science, particularly relating to electronic or optical properties that might arise from its unique structural features.

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